![molecular formula C13H10ClNO3 B6368707 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261896-00-7](/img/structure/B6368707.png)
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (5-CMP-2-HP) is an important chemical compound used in a wide range of scientific research applications. It is a member of the hydroxypyridine family and is of particular interest due to its unique properties, including its solubility in both water and organic solvents, its ability to form strong complexes with metal ions, and its wide range of biochemical and physiological effects.
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of other compounds, including 5-hydroxypyridine-2-carboxylic acid, 5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methylpyridine, and 5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methyl-4-pyridinecarboxylic acid. In addition, it has been used in the synthesis of drugs, such as 5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methyl-4-pyridinecarboxylic acid ethyl ester, which is used to treat hypertension. It has also been used in the synthesis of polymers, such as poly(5-chloro-4-methoxycarbonylphenyl-2-hydroxy-3-methylpyridine) for use in medical devices.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to interact with metal ions, such as calcium and magnesium, to form strong complexes. These complexes can then interact with other molecules, such as proteins, to alter their structure and function. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can bind to DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-tumor effects. In addition, it has been found to reduce oxidative stress, improve mitochondrial function, and protect against cell death. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is soluble in both water and organic solvents, which makes it easy to work with. In addition, it is relatively stable and has a wide range of biochemical and physiological effects. However, it is important to note that 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can be toxic in large doses and should be handled with caution.
Future Directions
There are a number of potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. It could be further studied for its potential therapeutic applications, such as its anti-inflammatory, antioxidant, and anti-tumor effects. In addition, it could be studied for its potential use in the development of new drugs and polymers. Finally, it could be studied for its potential use in the development of new diagnostic tools and biomarkers.
Synthesis Methods
5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is synthesized using a two-step method. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenol with pyridine-2-carboxaldehyde in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the product with hydrogen chloride in the presence of a catalyst, such as aluminum chloride, to form the desired 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%.
properties
IUPAC Name |
methyl 2-chloro-4-(6-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIAWHDJFFKZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683189 |
Source
|
Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-00-7 |
Source
|
Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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